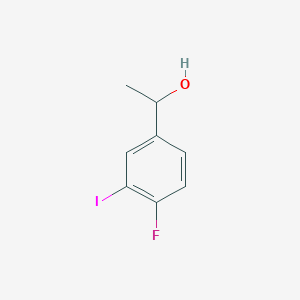

1-(4-Fluoro-3-iodophenyl)ethan-1-ol

Description

1-(4-Fluoro-3-iodophenyl)ethan-1-ol is an organic compound characterized by the presence of a fluorine and iodine atom attached to a phenyl ring, along with an ethan-1-ol group

Propriétés

IUPAC Name |

1-(4-fluoro-3-iodophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FIO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVURDMNXKRARQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3-iodophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-3-iodobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a reducing agent like sodium borohydride (NaBH4) under controlled temperature conditions .

Industrial Production Methods: Industrial production of 1-(4-Fluoro-3-iodophenyl)ethan-1-ol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as column chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Fluoro-3-iodophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products:

Oxidation: 1-(4-Fluoro-3-iodophenyl)ethanone.

Reduction: 1-(4-Fluoro-3-iodophenyl)ethane.

Substitution: 1-(4-Fluoro-3-azidophenyl)ethan-1-ol.

Applications De Recherche Scientifique

1-(4-Fluoro-3-iodophenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions due to its unique structural features.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-(4-Fluoro-3-iodophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorine and iodine atoms can form strong interactions with active sites, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparaison Avec Des Composés Similaires

1-(4-Fluoro-3-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of iodine.

1-(4-Fluoro-3-bromophenyl)ethan-1-ol: Contains a bromine atom instead of iodine.

1-(4-Fluoro-3-iodophenyl)propan-1-ol: Similar structure with an additional carbon in the alkyl chain.

Uniqueness: 1-(4-Fluoro-3-iodophenyl)ethan-1-ol is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. The iodine atom, in particular, enhances the compound’s ability to participate in substitution reactions and form strong interactions with molecular targets .

Activité Biologique

1-(4-Fluoro-3-iodophenyl)ethan-1-ol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various therapeutic contexts.

Chemical Structure and Properties

The compound features a fluorinated and iodinated phenyl group attached to an ethan-1-ol moiety, which contributes to its unique chemical properties. The presence of halogens (fluorine and iodine) enhances its lipophilicity and may influence its interaction with biological targets.

1-(4-Fluoro-3-iodophenyl)ethan-1-ol operates through several biochemical pathways:

- Target Enzymes : It primarily interacts with enzymes involved in metabolic processes, potentially inhibiting or modulating their activity.

- Protein Synthesis Inhibition : Similar to other halogenated compounds, it may interfere with protein synthesis pathways, affecting cellular function and viability.

Biological Activity

The biological activity of 1-(4-Fluoro-3-iodophenyl)ethan-1-ol includes:

- Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

| Activity Type | Efficacy |

|---|---|

| Antibacterial | Moderate |

| Antifungal | Moderate |

Case Studies and Research Findings

Several studies have provided insights into the biological effects of 1-(4-Fluoro-3-iodophenyl)ethan-1-ol:

- Anticancer Activity : A study demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways. The IC50 values ranged from 10 µM to 30 µM depending on the cell line tested .

- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases .

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), with an IC50 of approximately 5 µM, indicating potential use in treating Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of 1-(4-Fluoro-3-iodophenyl)ethan-1-ol is characterized by:

- Absorption : Rapid absorption due to its lipophilic nature.

- Distribution : High tissue distribution owing to the presence of halogen substituents.

- Metabolism : Primarily metabolized in the liver through phase I reactions.

Future Directions

Ongoing research aims to optimize the synthesis of 1-(4-Fluoro-3-iodophenyl)ethan-1-ol derivatives to enhance its biological activity and selectivity. Potential applications include:

- Development of targeted therapies for cancer and infectious diseases.

- Exploration of its role as a lead compound in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.